![molecular formula C17H17NO4S B2997794 methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate CAS No. 1327176-72-6](/img/structure/B2997794.png)
methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate is an organic compound notable for its distinct molecular structure and varied applications in scientific research. The compound features a conjugated system, allowing it to participate in a variety of chemical reactions. Its inclusion of both sulfonyl and ester groups makes it of particular interest in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate typically involves the reaction of 4-methyl aniline with methyl acrylate in the presence of a sulfonyl chloride. This process requires careful control of temperature and pH to ensure the desired Z-configuration of the product. The reaction is often carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production method might be scaled up using continuous flow reactors to ensure uniformity and purity of the compound. Such reactors help maintain optimal reaction conditions and increase the yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, to form nitro or hydroxylamine derivatives.
Reduction: : The sulfonyl group can be reduced to sulfides under mild conditions using reducing agents such as zinc or iron powder.
Substitution: : It undergoes electrophilic substitution reactions due to the presence of the electron-rich aromatic ring.
Oxidation: : Use of potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Application of zinc dust in acetic acid or catalytic hydrogenation.
Substitution: : Halogenation using bromine in acetic acid or nitration using a mixture of nitric and sulfuric acids.
Major Products Formed: The oxidation of the compound usually yields nitro-derivatives, while reduction may produce sulfides. Substitution reactions typically result in halogenated or nitrated products, depending on the reagent used.
Aplicaciones Científicas De Investigación
Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate is utilized in a range of scientific domains:
Chemistry: : It serves as a building block in organic synthesis, particularly in the creation of complex aromatic compounds.
Biology: : The compound’s derivatives are explored for their potential as bioactive molecules, including antibacterial and antifungal agents.
Medicine: : Research focuses on its analogs as possible pharmaceutical intermediates, particularly in the synthesis of anti-inflammatory drugs.
Industry: : Its stability and reactivity make it useful in the development of dyes and polymers.
Mecanismo De Acción
The biological activity of methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate is primarily due to its ability to interact with biological macromolecules. The sulfonyl group can form strong hydrogen bonds with proteins, potentially inhibiting enzyme activity. The compound may also interfere with cellular signaling pathways by binding to specific receptors, thus altering cellular functions.
Comparación Con Compuestos Similares
Similar Compounds:
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate
Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylate
Methyl (2Z)-3-[(4-bromophenyl)amino]-2-(phenylsulfonyl)acrylate
Highlighting Its Uniqueness: Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate is unique due to the methyl group on the amino-benzene ring, which can influence its electron density and reactivity. This slight modification can significantly affect the compound’s physical properties and biological activity, setting it apart from its analogs with different substituents.
This compound's fascinating properties make it a valuable subject of study in multiple scientific fields, from synthetic chemistry to potential medical applications. Its preparation, reactivity, and unique features ensure it will remain a significant focus of research and industrial use.
Propiedades
IUPAC Name |
methyl (Z)-2-(benzenesulfonyl)-3-(4-methylanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-13-8-10-14(11-9-13)18-12-16(17(19)22-2)23(20,21)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRDZQWFYMTWRM-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2997712.png)
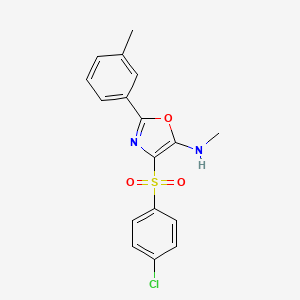
![2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2997715.png)
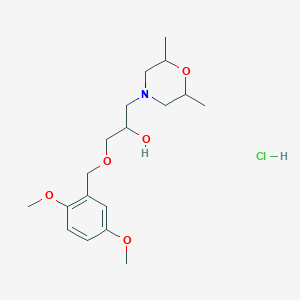
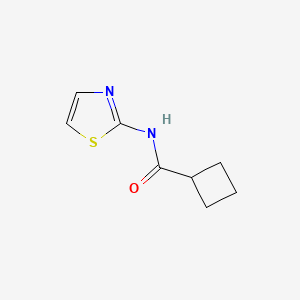
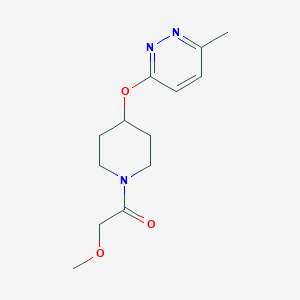
![7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997720.png)
![Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B2997721.png)
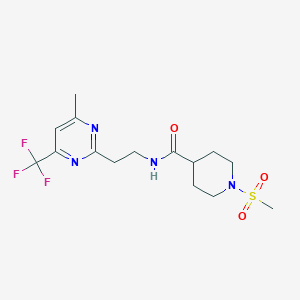
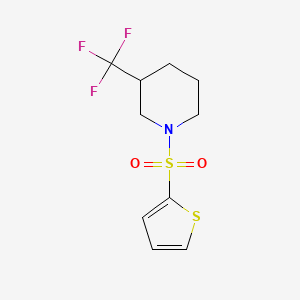
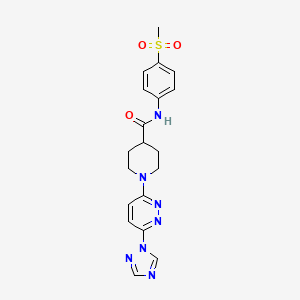
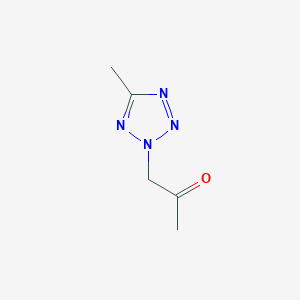
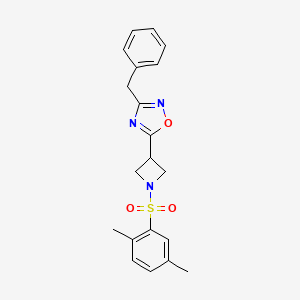
![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2997732.png)
